2-(benzyloxy)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}acetamide
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Overview
Description
2-(benzyloxy)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a benzyloxy group, a pyrazolyl-furan moiety, and an acetamide functional group, making it a versatile molecule for chemical modifications and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}acetamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route includes:
Formation of the benzyloxy intermediate: This step involves the reaction of benzyl alcohol with an appropriate halogenated compound under basic conditions to form the benzyloxy group.
Synthesis of the pyrazolyl-furan moiety: This step involves the cyclization of a suitable precursor to form the pyrazolyl-furan ring system.
Coupling of the intermediates: The benzyloxy intermediate is then coupled with the pyrazolyl-furan moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(benzyloxy)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The acetamide group can be reduced to form an amine derivative.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkoxides, thiolates, and amines.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
2-(benzyloxy)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzyloxy)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The benzyloxy group may interact with hydrophobic pockets in proteins, while the pyrazolyl-furan moiety may form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(benzyloxy)-N-{[5-(1H-pyrazol-5-yl)furan-2-yl]methyl}acetamide: Lacks the methyl group on the pyrazole ring.
2-(benzyloxy)-N-{[5-(1-methyl-1H-pyrazol-3-yl)furan-2-yl]methyl}acetamide: Methyl group is positioned differently on the pyrazole ring.
Uniqueness
2-(benzyloxy)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}acetamide is unique due to the specific positioning of the methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylmethoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-21-16(9-10-20-21)17-8-7-15(24-17)11-19-18(22)13-23-12-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCMIUQSKPVRLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(O2)CNC(=O)COCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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